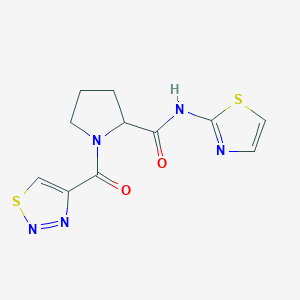
2-(Benzenesulfonyl)-1-(oxan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-1-(oxan-4-yl)ethanone is an organic compound that features a benzenesulfonyl group attached to an oxan-4-yl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1-(oxan-4-yl)ethanone typically involves the reaction of benzenesulfonyl chloride with 1-(oxan-4-yl)ethanone under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-1-(oxan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzenesulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfonyl)-1-(oxan-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-1-(oxan-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzenesulfonyl)-1-(oxan-4-yl)ethanol
- 2-(Benzenesulfonyl)-1-(oxan-4-yl)acetaldehyde
- 2-(Benzenesulfonyl)-1-(oxan-4-yl)acetic acid
Uniqueness
2-(Benzenesulfonyl)-1-(oxan-4-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-(oxan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c14-13(11-6-8-17-9-7-11)10-18(15,16)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYOMNZCGHINOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]phenoxy]acetic acid](/img/structure/B7056688.png)
![6-Amino-1-benzyl-5-[(4-ethylphenyl)methyl-(2-hydroxyethyl)amino]pyrimidine-2,4-dione](/img/structure/B7056692.png)
![7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7056697.png)
![N-[(4-fluorophenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056705.png)
![5-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-4-methyl-1,3-thiazole](/img/structure/B7056711.png)
![N-(1-naphthalen-2-ylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7056728.png)
![N-[(2-methylphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056736.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056744.png)
![N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide](/img/structure/B7056750.png)
![7-[[4-[(2-Methylpyrazol-3-yl)methyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7056758.png)

![1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine](/img/structure/B7056768.png)
![ethyl 2-[(2-methylsulfonylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7056790.png)
![6-Cyclobutyl-3-[2-(oxan-4-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B7056796.png)
